2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione
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Overview
Description
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone substituted with two hexyl groups at positions 2 and 7, and two hydroxyl groups at positions 1 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Hydroxylation: The hydroxyl groups at positions 1 and 8 are introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters depending on the reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include various substituted anthraquinones and their derivatives.
Scientific Research Applications
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the manufacture of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments, but lacks the hexyl groups that enhance solubility and bioactivity.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Used in polymer synthesis, offering different reactivity due to the presence of amino groups.
Danthron (1,8-Dihydroxyanthraquinone): Used as a laxative and in dye production, but differs in its lack of hexyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
88380-36-3 |
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Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4/c1-3-5-7-9-11-17-13-15-19-21(23(17)27)26(30)22-20(25(19)29)16-14-18(24(22)28)12-10-8-6-4-2/h13-16,27-28H,3-12H2,1-2H3 |
InChI Key |
GMHBWYDOTXLNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCC)O)O |
Origin of Product |
United States |
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